![molecular formula C13H25N2O3P B5533944 [(2-oxo-1-azepanyl)methyl](1-piperidinylmethyl)phosphinic acid](/img/structure/B5533944.png)
[(2-oxo-1-azepanyl)methyl](1-piperidinylmethyl)phosphinic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to (2-oxo-1-azepanyl)methylphosphinic acid involves methods like the Pudovik addition followed by Barton deoxygenation and acidic hydrolysis to introduce acid groups, as seen in the synthesis of piperidin-4-ylphosphinic acid analogues (Kehler, Stensbøl, & Krogsgaard‐Larsen, 1998). This approach is indicative of the complex strategies required to synthesize such multifaceted molecules.
Molecular Structure Analysis
The molecular structure of related compounds showcases a variety of functional groups, including phosphinic acids and piperidine rings, contributing to their biochemical activity. For instance, the study of piperidinomethylphosphinic acid revealed its zwitterionic nature in aqueous solutions, elucidating the strong acidity of the phosphinic groups and the low basicity of the nitrogen atoms (Lukeš, Bazakas, Hermann, & Vojtisek, 1992).
Chemical Reactions and Properties
Chemical reactions involving these compounds often lead to the formation of various bioactive molecules. For example, the synthesis of piperidinyl-3-phosphinic acids as bioisosteres for amino carboxylic acids, potent GABA-uptake inhibitors, demonstrates their potential in modifying biological activity through chemical modifications (Kehler, Stensbøl, & Krogsgaard‐Larsen, 1999).
Physical Properties Analysis
The physical properties, such as solubility and stability, are crucial for understanding the behavior of these compounds in various environments. The zwitterionic nature and the resulting solubility in aqueous solutions, as seen in compounds like piperidinomethylphosphinic acid, influence their biological interactions and potential applications (Lukeš et al., 1992).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity to various substrates or receptors, are integral to their function. The ability of these compounds to act as GABA-uptake inhibitors highlights their specific chemical interactions and potential utility in neurochemical modulation (Kehler, Stensbøl, & Krogsgaard‐Larsen, 1999).
properties
IUPAC Name |
(2-oxoazepan-1-yl)methyl-(piperidin-1-ylmethyl)phosphinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2O3P/c16-13-7-3-1-6-10-15(13)12-19(17,18)11-14-8-4-2-5-9-14/h1-12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZZYLLVBVIBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CP(=O)(CN2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N2O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Oxoazepan-1-yl)methyl](piperidin-1-ylmethyl)phosphinic acid |
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